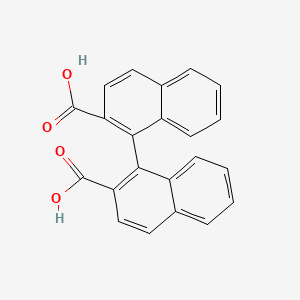

1,1'-Binaphthalene-2,2'-dicarboxylic acid

Vue d'ensemble

Description

1,1'-binaphthyl-2,2'-dicarboxylic acid is a naphthoic acid.

Mécanisme D'action

Target of Action

1,1’-Binaphthalene-2,2’-dicarboxylic acid is primarily used as a chiral ligand in organic synthesis . It forms chiral coordination compounds with metal ions, which are used in chiral catalytic reactions .

Mode of Action

The compound interacts with its targets (metal ions) to form chiral coordination compounds . These compounds can then act as catalysts in various chiral reactions, such as asymmetric hydrogenation and oxidation reactions .

Biochemical Pathways

It is known that the compound plays a crucial role in facilitating chiral reactions in organic synthesis . The downstream effects of these reactions can vary widely depending on the specific reaction and the compounds involved.

Result of Action

The primary result of the action of 1,1’-Binaphthalene-2,2’-dicarboxylic acid is the facilitation of chiral reactions in organic synthesis . By forming chiral coordination compounds with metal ions, it enables the asymmetric hydrogenation and oxidation reactions .

Action Environment

The action, efficacy, and stability of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can be influenced by various environmental factors. These may include the presence of other compounds, the specific reaction conditions, and the nature of the metal ions with which it forms coordination compounds .

Analyse Biochimique

Biochemical Properties

1,1’-Binaphthalene-2,2’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of chiral metal-organic frameworks. It interacts with enzymes, proteins, and other biomolecules through its carboxylic acid groups, which can form hydrogen bonds and coordinate with metal ions. For instance, it has been used to create chiral catalysts for asymmetric synthesis, where it interacts with metal ions like copper (II) to facilitate reactions

Cellular Effects

1,1’-Binaphthalene-2,2’-dicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form complexes with metal ions can affect the activity of metalloenzymes, which are essential for numerous cellular functions. Additionally, the compound’s interactions with proteins and other biomolecules can modulate gene expression and alter metabolic pathways, leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of 1,1’-Binaphthalene-2,2’-dicarboxylic acid involves its ability to bind with metal ions and form stable complexes. These complexes can act as catalysts in biochemical reactions, facilitating the conversion of substrates into products. The compound’s carboxylic acid groups play a crucial role in these interactions, enabling it to coordinate with metal ions and participate in enzyme inhibition or activation. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a sealed container at low temperatures (2-8°C) . Prolonged exposure to light or air can lead to degradation, which may affect its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid in animal models vary with different dosages. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic effects, such as irritation to the eyes and respiratory tract . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

1,1’-Binaphthalene-2,2’-dicarboxylic acid is involved in various metabolic pathways, particularly those related to its role as a chiral ligand in catalysis. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products. The compound’s ability to form complexes with metal ions can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,1’-Binaphthalene-2,2’-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s carboxylic acid groups enable it to bind with proteins and other biomolecules, facilitating its transport across cellular membranes and its distribution within tissues .

Subcellular Localization

1,1’-Binaphthalene-2,2’-dicarboxylic acid is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. The compound’s ability to form complexes with metal ions and other biomolecules plays a crucial role in its subcellular localization and activity .

Propriétés

IUPAC Name |

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZNRNHKJQTGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,1'-Binaphthalene-2,2'-dicarboxylic acid a suitable building block for chiral stationary phases (CSPs) in HPLC?

A1: The inherent chirality of this compound makes it ideal for developing CSPs. [, ] This molecule's axial chirality arises from the restricted rotation around the bond connecting the two naphthalene rings. This restricted rotation leads to the formation of two stable, non-superimposable mirror images (enantiomers). When incorporated into a stationary phase, these enantiomers interact differently with the enantiomers of a racemic mixture, allowing for their separation. [] Research has demonstrated the successful synthesis of optically active polyamides using this compound, which were then used to create effective CSPs. []

Q2: How does the structure of this compound influence its chiral recognition ability in chromatographic separations?

A2: The chiral recognition ability of this compound-based CSPs is heavily influenced by the spatial arrangement of the molecule and its ability to form interactions with analytes. Studies have shown that hydrogen bonding between the amide groups of the CSPs and the racemic analytes plays a crucial role in chiral discrimination. [] Furthermore, the nature of the diamine used in the polyamide synthesis also impacts the CSP's performance by influencing the overall conformation and accessibility of the chiral binding sites. []

Q3: Can the solvent used during crystallization influence the optical resolution of this compound derivatives?

A3: Yes, solvent properties significantly impact the optical resolution of this compound derivatives during crystallization. [] Research focusing on the crystallization of (S)-1-phenylethylamides of racemic this compound revealed a strong correlation between the diastereomeric excess (de) of the crystallized product and the solvent's dielectric constant (ε). [] This dielectrically controlled resolution (DCR) stems from the solvent's influence on the aggregation state of the molecules in solution and their packing arrangement in the crystal lattice. []

Q4: Are there alternative synthetic routes to obtain enantiomerically pure this compound?

A4: Yes, researchers have developed efficient methods for synthesizing enantiomerically pure this compound, moving away from traditional resolution techniques. One approach involves a stereoconservative cyanation of [1,1'-binaphthalene]-2,2'-dielectrophiles, leading to highly enantiomerically enriched dinitrile. [] This dinitrile can then be easily converted into the desired dicarboxylic acid with high yields. [] This alternative synthetic strategy provides a controlled route to obtain the desired enantiomer with high purity.

Q5: Beyond chromatographic applications, what other research areas utilize this compound and its derivatives?

A5: this compound derivatives have found applications beyond chiral separations. One notable example is their use as chiral Brønsted acid catalysts in various carbon-carbon bond formation reactions. [] The bulky, chiral environment provided by these catalysts enables highly stereoselective transformations, offering new avenues for asymmetric synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3155601.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)

![tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B3155609.png)